N-(4-fluoro-2-iodophenyl)oxetan-3-amine
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Overview
Description
N-(4-fluoro-2-iodophenyl)oxetan-3-amine: is an organic compound characterized by the presence of a fluoro and iodo substituent on a phenyl ring, attached to an oxetane ring with an amine group. This compound is of interest due to its unique structural features, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-iodophenyl)oxetan-3-amine typically involves multi-step organic reactions. One common method starts with the iodination of 4-fluoroaniline to introduce the iodine atom at the ortho position relative to the fluoro group. This can be achieved using iodine and an oxidizing agent such as sodium nitrite under acidic conditions.
Next, the iodinated aniline derivative undergoes a nucleophilic substitution reaction with an oxetane derivative, such as oxetan-3-ylamine, under basic conditions. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, potentially forming various derivatives.
Coupling Reactions: The aromatic ring with halogen substituents can undergo coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium phosphate in solvents such as toluene or DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic ring, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluoro-2-iodophenyl)oxetan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the fluoro and iodo groups can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which N-(4-fluoro-2-iodophenyl)oxetan-3-amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)oxetan-3-amine: Lacks the iodine substituent, which may result in different reactivity and biological activity.
N-(4-iodophenyl)oxetan-3-amine: Lacks the fluoro substituent, which can affect its chemical properties and interactions.
N-(4-chloro-2-iodophenyl)oxetan-3-amine: Similar structure but with a chlorine substituent instead of fluorine, potentially altering its reactivity and applications.
Uniqueness
N-(4-fluoro-2-iodophenyl)oxetan-3-amine is unique due to the combination of fluoro and iodo substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1538268-95-9 |
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Molecular Formula |
C9H9FINO |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
N-(4-fluoro-2-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H9FINO/c10-6-1-2-9(8(11)3-6)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
KYJQYRGLHPARSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=C(C=C(C=C2)F)I |
Purity |
95 |
Origin of Product |
United States |
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